molecular formula C17H19FN4O3 B2373917 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421529-86-3

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2373917
CAS No.: 1421529-86-3
M. Wt: 346.362
InChI Key: ULQBJVYJPXMXHX-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a 2-oxoimidazolidine group and a 5-methyl-1,2-oxazole-3-carboxamide moiety, which are functional groups commonly investigated for their potential biological activities . The 2-oxoimidazolidine component, in particular, is a key scaffold in compounds studied for their interaction with various biological targets . Similarly, oxazole carboxamide derivatives are frequently explored in drug discovery for their potential as enzyme inhibitors or receptor modulators . This combination makes the compound a valuable candidate for researchers studying structure-activity relationships (SAR), particularly in areas such as neuroscience and virology, where related structures have shown promise . The exact mechanism of action and primary research applications for this specific compound require further experimental characterization. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-11-7-15(21-25-11)16(23)20-10-14(22-6-5-19-17(22)24)9-12-3-2-4-13(18)8-12/h2-4,7-8,14H,5-6,9-10H2,1H3,(H,19,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQBJVYJPXMXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Imidazolidinone Formation

The imidazolidinone ring is constructed via urea cyclization or β-amino alcohol cyclization . A representative protocol involves:

  • Condensation of 1,2-diamine with urea : Heating 1,3-diaminopropane derivatives with urea at 160°C in toluene forms the imidazolidin-2-one core.
  • Cyclization of β-amino alcohols : Treatment of 3-amino-1-(3-fluorophenyl)propan-2-ol with phosgene or triphosgene in dichloromethane yields the imidazolidinone ring (70–85% yield).

Key characterization data :

  • 1H NMR (DMSO-d6) : δ 7.38 (t, J = 7.8 Hz, 1H, ArH), 4.68 (s, 2H, CH2O), 3.61 (q, J = 7.1 Hz, 2H, NCH2), 2.35 (s, 3H, CH3).
  • LCMS (ES+) : m/z 253.1 [M+H]+.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is installed via palladium-catalyzed cross-coupling :

  • Suzuki-Miyaura reaction : Reacting a bromoimidazolidinone intermediate with 3-fluorophenylboronic acid in the presence of Pd(PPh3)4 and Cs2CO3 in 1,4-dioxane at 80°C achieves aryl-aryl bond formation (60–75% yield).
  • Buchwald-Hartwig amination : Alternative coupling with 3-fluoroaniline using Pd2(dba)3 and BINAP in toluene at 100°C provides moderate yields (50–65%).

Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

Cyclodehydration of Keto-Amides

The oxazole ring is synthesized via cyclodehydration of a β-ketoamide precursor:

  • Formation of β-ketoamide : Acylation of methylacetoacetate with chlorooxazole followed by aminolysis yields the ketoamide.
  • Cyclization : Treatment with POCl3 or PCl5 at 0–5°C induces cyclodehydration to 5-methyl-1,2-oxazole-3-carboxylic acid (55–70% yield).

Spectroscopic validation :

  • 13C NMR (CDCl3) : δ 167.8 (C=O), 160.2 (C-O), 125.4 (C-F), 14.2 (CH3).

Dipolar Cycloaddition Approach

An alternative route employs nitrile oxide cycloaddition :

  • Generation of nitrile oxide : Hydroxylamine treatment of 5-methyl-3-cyanooxazole followed by oxidation with NaOCl yields the nitrile oxide.
  • Cycloaddition with acetylene : Reaction with methyl propiolate in THF at −20°C affords the oxazole carboxylate (40–50% yield).

Final Amide Coupling and Purification

The convergent synthesis concludes with amide bond formation between the imidazolidinone-propylamine and oxazole-carboxylic acid:

  • Activation with T3P : A mixture of oxazole-carboxylic acid (1.2 eq), imidazolidinone-amine (1 eq), and propylphosphonic anhydride (T3P, 2 eq) in pyridine at 25°C for 12 hours achieves coupling (75–85% yield).
  • Chiral purification : For enantiomerically pure targets, preparative SFC on an AD-H column with ethanol/NH3·H2O mobile phase resolves diastereomers (>99% ee).

Final compound characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.63 (d, J = 4.4 Hz, 1H), 7.43–7.19 (m, 4H), 5.35 (d, J = 6.0 Hz, 1H), 4.51–4.43 (m, 1H), 3.14 (s, 3H), 2.36 (s, 3H).
  • HRMS (ES+) : m/z 419.47 [M+H]+ (calc. 419.45).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Urea Cyclization 70–85 ≥98 High Minimal byproducts
Suzuki Coupling 60–75 ≥95 Moderate Regioselective aryl introduction
T3P-Mediated Coupling 75–85 ≥99 High Mild conditions, no racemization

Mechanistic Insights and Optimization Challenges

  • Cyclization Kinetics : The imidazolidinone ring closure is rate-limited by urea decomposition at >150°C, necessitating controlled heating.
  • Oxazole Stability : The 1,2-oxazole ring undergoes hydrolysis under strongly acidic conditions, requiring pH 6–7 during workup.
  • Stereochemical Control : Asymmetric induction during propylamine synthesis remains challenging; enzymatic resolution using lipases (e.g., CAL-B) improves enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Structural Analog 1: 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine

  • Key Features : Contains a 5-methyloxazole ring linked to a piperazine-piperidine scaffold and an ethylphenyl group.
  • Comparison: Shared oxazole ring but lacks the imidazolidinone and fluorophenyl groups. The piperazine moiety may enhance CNS penetration compared to the target compound’s imidazolidinone linker. Ethylphenyl vs. fluorophenyl substituents: Fluorine’s electronegativity may confer stronger binding in the target compound .

Structural Analog 2: DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

  • Key Features: Fluorophenyl group and indazole core with an EC50 of 6.9 µM against Trypanosoma brucei .
  • Comparison: Both compounds feature a 3-fluorophenyl group, but DDU86439 uses an indazole-acetamide scaffold instead of oxazole-carboxamide. The dimethylamino group in DDU86439 may enhance solubility, whereas the target compound’s imidazolidinone linker could improve conformational rigidity.

Structural Analog 3: Compound 1 from (4-(2,5-Dioxo-imidazolidin-1-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-thiazol-2-yl]-butyramide)

  • Key Features: Imidazolidinone ring connected to a thiazole-indole system.
  • Comparison: Both compounds include imidazolidinone, but the target compound’s oxazole-carboxamide replaces the thiazole-indole moiety. The methoxyindole group in Compound 1 may target aromatic stacking interactions, while the fluorophenyl in the target compound offers steric and electronic advantages .

Structural Analog 4: 3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide

  • Key Features : Oxazole-carboxamide core with a chlorophenyl substituent (C14H13ClN2O2) .
  • Comparison: Chlorophenyl vs. fluorophenyl: Chlorine’s larger atomic size may increase steric hindrance, while fluorine’s electronegativity enhances electronic interactions. The allyl group in this compound vs. the imidazolidinone-propyl linker in the target: The latter may confer better solubility and target engagement.

Structural Analog 5: 2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

  • Key Features: Dihydroisoxazole core with trifluoromethyl groups and a pyridinylamino substituent .
  • Comparison :
    • Isoxazole vs. oxazole: The reduced dihydroisoxazole ring may increase conformational flexibility.
    • Trifluoromethyl groups enhance hydrophobicity and metabolic stability compared to the target’s single fluorine substituent.

Key Insights and Implications

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve target binding over chlorine’s steric bulk .
  • Imidazolidinone Linker: Likely enhances solubility and rigidity compared to allyl or piperazine groups in analogs .
  • Oxazole vs. Isoxazole/Thiazole : The oxazole’s aromaticity and hydrogen-bonding capacity may optimize interactions with biological targets .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Fluorophenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
  • Oxoimidazolidinyl ring : May influence the compound's reactivity and biological interactions.
  • Oxazole unit : Known for its role in various pharmacological activities.

Molecular Information

PropertyValue
Molecular FormulaC18H19FN4O3
Molecular Weight358.373 g/mol
CAS Number1421522-85-1

Preliminary studies suggest that the biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The exact mechanisms are still under investigation but may involve:

  • Enzyme inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.
  • Receptor modulation : Interaction with various receptors that could alter signaling pathways.

In Vitro Studies

Research has indicated varying degrees of biological effectiveness across different cell lines. For instance:

  • Antimicrobial Activity : The compound exhibited significant activity against certain bacterial strains, with an ID50 indicating effective concentration levels.
Cell LineID50 (M)
S. faecium9 x 10^-8
E. coli1 x 10^-7
Leukemia L-1210 cells1 x 10^-5

Case Studies and Research Findings

  • Anticancer Properties : In a study examining the compound's effect on cancer cell lines, it was found to induce apoptosis in leukemia cells, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound in models of neurodegeneration, indicating its potential use in treating conditions like Alzheimer's disease.
  • Inflammation Modulation : Research indicated that the compound could modulate inflammatory responses in vitro, which may be beneficial for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Coupling of the 5-methyl-1,2-oxazole-3-carboxylic acid moiety with a propylamine derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 2 : Introduction of the 2-oxoimidazolidin-1-yl group through nucleophilic substitution or cyclization reactions using urea derivatives under reflux conditions .
  • Step 3 : Fluorophenyl incorporation via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, optimized with Pd catalysts or Lewis acids like AlCl₃ .
  • Characterization : Intermediates are validated using LC-MS for purity and NMR (¹H/¹³C) to confirm regioselectivity. For example, the oxazole ring’s methyl group is identified by a singlet at δ 2.4 ppm in ¹H NMR .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, coupled with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Contradiction Resolution : Discrepancies in NOE (Nuclear Overhauser Effect) data may arise due to conformational flexibility in the propyl linker. Molecular dynamics simulations or X-ray crystallography (if crystals are obtainable) clarify spatial arrangements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 2-oxoimidazolidin ring formation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states.
  • Catalysis : Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) accelerate imidazolidinone ring closure, reducing side-product formation .
  • Temperature Control : Stepwise heating (70–90°C) prevents decomposition of thermally sensitive intermediates. Real-time monitoring via FT-IR tracks carbonyl group consumption (peak at ~1700 cm⁻¹) .

Q. What strategies are employed to analyze the compound’s stability under physiological conditions, and how do functional groups influence degradation?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in pH 7.4 buffer at 37°C, with LC-MS/MS analysis at intervals to detect hydrolysis products. The oxazole ring is resistant to hydrolysis, but the 2-oxoimidazolidin moiety may undergo ring-opening via nucleophilic attack, requiring protective prodrug strategies .
  • Radical Stability : ESR spectroscopy identifies susceptibility of the fluorophenyl group to oxidative degradation, mitigated by adding antioxidants like BHT .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what experimental validation is required?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd). Discrepancies between predicted and observed Kd values may indicate allosteric binding sites, requiring mutagenesis studies .

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